5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17771811
InChI: InChI=1S/C10H11NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4,6,11H2
SMILES:
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC17771811

Molecular Formula: C10H11NO

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one -

Specification

Molecular Formula C10H11NO
Molecular Weight 161.20 g/mol
IUPAC Name 5-(aminomethyl)-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H11NO/c11-6-7-1-3-9-8(5-7)2-4-10(9)12/h1,3,5H,2,4,6,11H2
Standard InChI Key NKZLQYZEZKVCSF-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C1C=C(C=C2)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular structure of 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one consists of a fused bicyclic system: a benzene ring joined to a cyclopentanone moiety. The aminomethyl (-CH₂NH₂) substituent at the 5-position introduces both hydrogen-bonding capacity and basicity. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO
Molecular Weight161.20 g/mol
IUPAC Name5-(Aminomethyl)-2,3-dihydroinden-1-one
Canonical SMILESC1CC(=O)C2=C1C=C(C=C2)CN
InChI KeyNKZLQYZEZKVCSF-UHFFFAOYSA-N

The crystal structure remains unpublished, but computational models predict a planar indanone system with the aminomethyl group adopting a pseudo-axial conformation to minimize steric hindrance .

Adductm/zPredicted CCS (Ų)
[M+H]⁺162.09134132.7
[M+Na]⁺184.07328144.2
[M-H]⁻160.07678135.5

These values facilitate analytical method development for quality control in synthesis .

Synthesis and Manufacturing

Established Synthetic Routes

Though detailed protocols for 5-(Aminomethyl)-2,3-dihydro-1H-inden-1-one are proprietary, analogous indanones are synthesized via:

  • Copper-Catalyzed Annulation: 2-Ethynylbenzaldehydes undergo intramolecular cyclization under Cu(I) catalysis to form 3-hydroxyindanones . Adaptation of this method could involve propargylamine precursors.

  • Friedel-Crafts Acylation: Electrophilic substitution on dihydroindenes using chloroacetyl chloride, followed by amination.

Industrial-scale production likely employs continuous flow systems to enhance yield and purity, as suggested by supplier listings.

Scale-Up Challenges

Key manufacturing hurdles include:

  • Regioselectivity: Ensuring exclusive substitution at the 5-position requires directing groups or steric control.

  • Amination Efficiency: Reductive amination of ketone precursors may compete with over-reduction to secondary amines.

SupplierPurityPackaging
Toronto Research Chemicals≥95%50 mg to 10 g
VulcanchemResearchCustom scales
EchemiNot specifiedBulk inquiries

Pricing ranges from $120–$450/g, reflecting small-scale synthesis costs.

Materials Science Applications

The indanone core’s rigidity and H-bonding capacity make it a candidate for:

  • Liquid Crystal Displays: As mesogenic building blocks.

  • Polymer Crosslinkers: Through Schiff base formation with carbonyl groups.

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